3-Pyrrolidin-3-yl-5-trifluoromethyl-[1,2,4]oxadiazole
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Overview
Description
3-Pyrrolidin-3-yl-5-trifluoromethyl-[1,2,4]oxadiazole is a heterocyclic compound that contains a pyrrolidine ring and an oxadiazole ring with a trifluoromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-3-yl-5-trifluoromethyl-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrolidine derivative with a trifluoromethyl-substituted nitrile oxide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidin-3-yl-5-trifluoromethyl-[1,2,4]oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
3-Pyrrolidin-3-yl-5-trifluoromethyl-[1,2,4]oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Agrochemicals: It is explored for its use as a key structural motif in the development of pesticides and herbicides due to its stability and bioactivity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-3-yl-5-trifluoromethyl-[1,2,4]oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Pyrrolidin-3-yl-5-methyl-[1,2,4]oxadiazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Pyrrolidin-3-yl-5-chloro-[1,2,4]oxadiazole: Contains a chloro group instead of a trifluoromethyl group.
3-Pyrrolidin-3-yl-5-phenyl-[1,2,4]oxadiazole: Features a phenyl group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Pyrrolidin-3-yl-5-trifluoromethyl-[1,2,4]oxadiazole imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets
Properties
IUPAC Name |
3-pyrrolidin-3-yl-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c8-7(9,10)6-12-5(13-14-6)4-1-2-11-3-4/h4,11H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSCIRGSDMDARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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